

Application Note: cis-3-Nonene in Ozonolysis Reactions

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Introduction

Ozonolysis is a powerful and versatile organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, primarily in alkenes and alkynes.[1] This oxidative cleavage replaces the double bond with two carbonyl groups, yielding aldehydes, ketones, or carboxylic acids depending on the structure of the substrate and the reaction workup conditions.[1][2] This technique is fundamental in synthetic organic chemistry for constructing complex molecules and in analytical chemistry for elucidating the structure of unknown compounds by breaking them into smaller, identifiable fragments.[3][4] This document provides a detailed overview and experimental protocols for the ozonolysis of cis-3-nonene, a common internal alkene substrate.

Reaction Mechanism: The Criegee Mechanism

The ozonolysis of an alkene like **cis-3-nonene** proceeds through the generally accepted Criegee mechanism.[1]

• Formation of the Molozonide: Ozone undergoes a 1,3-dipolar cycloaddition across the double bond of the alkene to form a highly unstable five-membered ring intermediate called a primary ozonide or molozonide.[1][4]



- Formation of Carbonyl Oxide (Criegee Intermediate): The unstable molozonide rapidly undergoes a retro-1,3-dipolar cycloaddition, cleaving to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as the Criegee intermediate.[1][5]
- Formation of the Ozonide: The carbonyl and the Criegee intermediate then recombine in a different orientation via another 1,3-dipolar cycloaddition to form a more stable fivemembered ring called a secondary ozonide or trioxolane.[2][5]
- Workup: The final products of the reaction are determined by the method used to break down the secondary ozonide.
 - Reductive Workup: Treatment with a mild reducing agent, such as dimethyl sulfide (DMS)
 or zinc dust, cleaves the ozonide to yield aldehydes and/or ketones.[5][6]
 - Oxidative Workup: Treatment with an oxidizing agent, typically hydrogen peroxide (H₂O₂), also cleaves the ozonide but further oxidizes any resulting aldehydes to carboxylic acids.
 [6][7][8]

Ozonolysis of cis-3-Nonene

When **cis-3-nonene** is subjected to ozonolysis, the double bond between the third and fourth carbons is cleaved.

- Reductive Workup Products: A reductive workup will yield propanal and hexanal.
- Oxidative Workup Products: An oxidative workup will yield propanoic acid and hexanoic acid.

Protocols

Protocol 1: Ozonolysis of cis-3-Nonene with Reductive Workup (DMS)

Objective: To synthesize propanal and hexanal from **cis-3-nonene** via ozonolysis followed by a reductive workup.

Materials and Reagents:

cis-3-Nonene (C9H18)



- Dichloromethane (CH2Cl2), anhydrous
- Methanol (CH₃OH), anhydrous
- Ozone (O₃), generated from an ozone generator
- Oxygen (O₂), source for ozone generator
- Dimethyl sulfide (DMS, (CH₃)₂S)
- Nitrogen gas (N2), inert gas
- Drying tube (e.g., with calcium chloride)
- Sudan Red III (optional indicator)
- Round-bottom flask (three-necked)
- Gas dispersion tube (fritted)
- Magnetic stirrer and stir bar
- Dry ice/acetone bath (-78 °C)
- Rotary evaporator

Safety Precautions:

- Ozone is highly toxic and a powerful oxidant. All procedures involving ozone must be performed in a well-ventilated fume hood.[1]
- Ozonides are potentially explosive. Do not isolate them and always keep the reaction mixture at low temperatures until the workup is complete.[6]
- The dry ice/acetone bath is extremely cold. Wear appropriate thermal gloves.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

Methodological & Application





• Dimethyl sulfide has a strong, unpleasant odor. Handle in a fume hood.

Procedure:

- Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas
 inlet tube extending below the solvent surface, and a gas outlet connected to a drying tube
 and then a bubbler (or a trap containing potassium iodide solution to quench excess ozone).
- Dissolution: Dissolve **cis-3-nonene** (e.g., 10 mmol) in a suitable solvent like anhydrous dichloromethane or methanol (e.g., 50 mL) in the flask.[1] If using an indicator, add a small amount of Sudan Red III.
- Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.[1]
- Ozonation: Turn on the magnetic stirrer. Start the flow of oxygen through the ozone generator and bubble the resulting ozone/oxygen mixture through the cooled solution.[2]
- Endpoint Detection: Continue the ozone flow until the reaction is complete. This is typically indicated by the appearance of a persistent pale blue color in the solution, which signifies the presence of unreacted ozone.[1] If an indicator is used, the reaction is complete when the color changes.
- Purging: Once the reaction is complete, turn off the ozone generator and purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove all residual ozone.
- Reductive Workup: While keeping the flask in the cold bath, slowly add dimethyl sulfide (DMS, e.g., 1.5 equivalents) to the reaction mixture.
- Warming: Remove the cold bath and allow the mixture to slowly warm to room temperature, stirring for at least 2 hours or overnight.[5]
- Isolation: Remove the solvent using a rotary evaporator. The resulting crude product can be purified by distillation or column chromatography to separate propanal and hexanal.



Protocol 2: Ozonolysis of cis-3-Nonene with Oxidative Workup (H₂O₂)

Objective: To synthesize propanoic acid and hexanoic acid from **cis-3-nonene** via ozonolysis followed by an oxidative workup.

Materials and Reagents:

- All materials from Protocol 1 (except DMS)
- Hydrogen peroxide (H₂O₂, 30% solution)
- Formic acid or acetic acid (optional solvent/catalyst)

Safety Precautions:

- Follow all safety precautions from Protocol 1.
- Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Wear gloves and safety glasses.

Procedure:

- Setup, Dissolution, Cooling, Ozonation, and Purging: Follow steps 1-6 from Protocol 1. A cosolvent of acetic acid can also be used.
- Oxidative Workup: While the flask is still in the cold bath, slowly and carefully add hydrogen peroxide (30%, e.g., 3-4 equivalents) to the reaction mixture.[6][7]
- Warming and Reaction: Remove the cold bath and allow the mixture to warm. The reaction
 can be stirred at room temperature or gently heated (e.g., to 50 °C) to ensure complete
 oxidation of the intermediate ozonide and any aldehyde formed. The reaction is often stirred
 overnight.[8]
- Isolation: After the reaction is complete, perform an appropriate aqueous workup to separate
 the carboxylic acids. This typically involves diluting the mixture with water, extracting the
 organic products with a solvent like diethyl ether or ethyl acetate, washing the organic layer



with brine, drying it over anhydrous sodium sulfate, and finally removing the solvent by rotary evaporation.

 Purification: The resulting crude mixture of propanoic acid and hexanoic acid can be purified by distillation or chromatography.

Quantitative Data

The ozonolysis of internal alkenes is generally a high-yielding reaction. The precise yield depends on the specific substrate, reaction conditions, and purification efficiency.

Workup Type	Key Products	Typical Yield Range*
Reductive	Propanal & Hexanal	75-95%
Oxidative	Propanoic Acid & Hexanoic Acid	80-98%

*Note: These are representative yields for the ozonolysis of simple internal alkenes and may vary.[9]

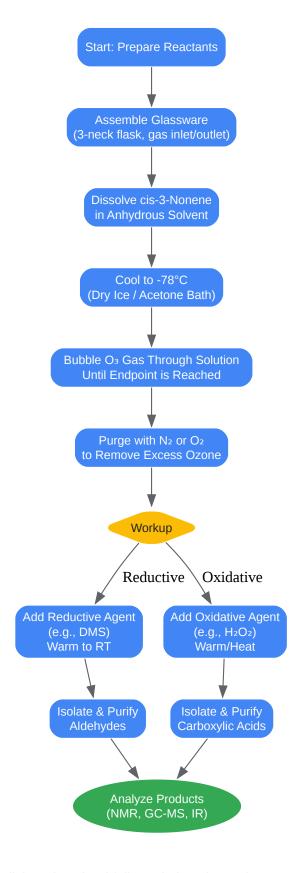
Diagrams



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Caption: Criegee mechanism for the ozonolysis of cis-3-Nonene.



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Caption: General experimental workflow for an ozonolysis reaction.

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